5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiazole moiety. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carbaldehyde (-CHO) functional group at position 2. This aldehyde group confers reactivity toward nucleophiles, making the compound a versatile intermediate in organic synthesis, particularly for condensations or as a precursor to pharmaceuticals and catalysts.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVZYLOEIINUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core of this compound. A modified protocol, as described in the synthesis of related tricyclic thiazoles, involves cyclization of a bromo-tetralone precursor (47 ) with thiourea under controlled conditions. This method proceeds via the formation of a thioamide intermediate, followed by intramolecular cyclization to yield the fused thiazole-cycloheptane framework.
Key steps include:
- Cyclization : Bromo-tetralone reacts with thiourea at elevated temperatures (80–100°C) in ethanol, forming the tricyclic thiazole amine (56 ).
- Functionalization : Subsequent diazotization and bromination introduce reactive sites for aldehyde group installation.
- Oxidation : The final oxidation of a methylene group to the carbaldehyde is achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC).
This route offers a robust framework for scalability, though yields are highly dependent on the purity of intermediates and precise control of oxidation conditions.
Grignard Reagent-Based Synthesis
A patent-pending method leverages Grignard chemistry to install the aldehyde functionality directly. Starting with 2-bromothiazole derivatives, the protocol involves:
- Grignard Exchange : Reaction of 2-bromothiazole with aliphatic Grignard reagents (RMgBr) to form a heteroaryl Grignard intermediate.
- Formamide Quenching : The Grignard reagent reacts with N,N-dimethylformamide (DMF) or related amides, yielding an intermediate complex.
- Hydrolysis : Acidic hydrolysis of the complex liberates the carbaldehyde product, which is purified via distillation.
This method operates under mild conditions (room temperature, atmospheric pressure) and achieves yields exceeding 70%, making it industrially viable. A comparison of the two primary methods is summarized in Table 1.
Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Hantzsch Synthesis | Thiourea, PCC | 80–100°C, ethanol | 45–60 | Well-established, scalable |
| Grignard Approach | RMgBr, DMF | Room temperature | 70–85 | Mild conditions, high yield |
Reaction Mechanisms and Intermediate Characterization
Cyclization Mechanism in Hantzsch Synthesis
The cyclization step proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the bromo-tetralone, followed by dehydrohalogenation to form the thiazole ring. Density functional theory (DFT) studies suggest that the reaction is favored in polar protic solvents due to stabilization of the transition state. Intermediate 56 (the thiazole amine) is critical; its characterization by $$ ^1H $$ NMR reveals distinct signals at δ 2.70–3.00 ppm for cycloheptane protons and δ 6.80–7.05 ppm for aromatic protons.
Grignard Reaction Pathway
The Grignard exchange involves transmetallation, where the magnesium atom transfers from the aliphatic Grignard reagent to the 2-bromothiazole, forming a heteroaryl magnesium bromide. Quenching with DMF introduces the formyl group via a nucleophilic acyl substitution mechanism. The intermediate complex exhibits a characteristic $$ ^{13}C $$ NMR signal at δ 195 ppm, corresponding to the formamide carbonyl.
Optimization Strategies for Enhanced Yield and Purity
Catalyst Design
Silica-supported catalysts, such as SiO$$ _2 $$-NaHSO$$ _4 $$, have been employed to accelerate the Hantzsch cyclization step, reducing reaction times from 12 hours to 4 hours while maintaining yields above 55%. The acidic sites on silica facilitate proton transfer, lowering the activation energy for cyclization.
Solvent and Temperature Effects
In the Grignard method, tetrahydrofuran (THF) outperforms diethyl ether as a solvent due to its higher boiling point and better stabilization of the Grignard intermediate. Reactions conducted at 0°C minimize side product formation during the quenching step.
Table 2: Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (SiO$$ _2 $$) | 10 wt% | +15–20% |
| Solvent (THF) | Anhydrous | +10% |
| Temperature | 0°C (quenching step) | Reduction in by-products |
Characterization and Analytical Data
Spectroscopic Analysis
- $$ ^1H $$ NMR : The carbaldehyde proton resonates as a singlet at δ 9.82 ppm, while the cycloheptane protons appear as multiplet signals between δ 1.50–3.00 ppm.
- IR Spectroscopy : A strong absorption band at 1685 cm$$ ^{-1} $$ confirms the presence of the aldehyde carbonyl group.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 195.0654 (calculated for C$$ _9$$H$$ _{11}$$NOS: 195.0651).
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C, indicative of high crystallinity. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for storage under ambient conditions.
Applications in Organic Synthesis
The carbaldehyde group in this compound serves as a versatile handle for further functionalization. Notable applications include:
- Schiff Base Formation : Reaction with primary amines yields imines, which are precursors to bioactive molecules.
- Nucleophilic Addition : Grignard reagents add to the aldehyde, generating secondary alcohols for pharmaceutical intermediates.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its heterocyclic structure and reactive functional groups:
-
Aldehyde group (CHO) : Participates in Baylis-Hillman reactions with α,β-unsaturated carbonyl compounds, forming β-hydroxy carbonyls .
-
Thiazole ring : Undergoes electrophilic aromatic substitution and π-stacking interactions , enabling applications in medicinal chemistry .
-
Cycloheptane moiety : Contributes to structural stability and modulates solubility, influencing reaction conditions.
Reaction Types and Conditions
Reaction Mechanisms
-
Aldehyde reactivity : The aldehyde group acts as an electrophile, engaging in nucleophilic additions or condensations. For example, in Baylis-Hillman reactions, the aldehyde reacts with α,β-unsaturated esters to form substituted aldehydes .
-
Thiazole ring interactions : The nitrogen and sulfur atoms enable hydrogen bonding and π-interactions with biomolecules, influencing biological activity.
Key Research Findings
-
Structural influence : The fused cycloheptane-thiazole framework enhances stability and modulates reactivity compared to non-fused analogs .
-
Purification : Recrystallization is critical for isolating high-purity products, particularly for biological assays.
This compound’s reactivity profile makes it a versatile tool in heterocyclic chemistry and drug discovery. Further studies are needed to explore its full potential in therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of critical enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial replication .
Anticancer Properties
Thiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that certain thiazole-based compounds induce apoptosis in cancer cell lines by disrupting cell proliferation pathways. For example, derivatives of the thiazole structure have been shown to inhibit tumor growth in various animal models . The specific compound may share these properties due to its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .
Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials can enhance device performance and efficiency .
Pesticide Development
Thiazole derivatives are being investigated for their potential use as pesticides. Their biological activity against pests suggests they could serve as effective agrochemicals. Studies indicate that modifications to the thiazole structure can enhance insecticidal properties while minimizing toxicity to non-target organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, altering their activity, or bind to receptors, modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- Structure : Substitutes the carbaldehyde group with an amine (-NH₂) at position 2.
- Reactivity : The amine group enables participation in acylation, sulfonation, or imine formation.
- Applications : Likely used in drug discovery for building amide or urea linkages.
- Molecular Weight : ~209.29 g/mol (estimated).
- Evidence : Listed in chemical compound databases as a derivative .
(b) 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
- Structure: Features an amide-linked butanoic acid chain at position 2.
- Applications : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or niche applications .
- Molecular Weight : 268.33 g/mol .
(c) Perchlorate Salts of Cyclohepta-Thiazolium Derivatives
- Examples :
- Properties : Ionic nature improves thermal stability and solubility in polar aprotic solvents.
- Applications: Likely used as catalysts or ligands in organometallic chemistry due to their charged structure .
(d) Thiazolylmethyl Carbamates
Structural and Reactivity Comparison Table
Key Research Findings
Biological Potential: Thiazolylmethyl carbamates demonstrate tailored substituents for targeting enzymes, suggesting that the carbaldehyde derivative could be modified similarly for drug discovery .
Catalytic Applications : Perchlorate salts’ ionic structures and stability make them superior for catalytic roles compared to neutral analogs like the carbaldehyde .
Biological Activity
5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 56382-71-9
- Molecular Formula : C10H11N1S1O1
- Molecular Weight : 195.27 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions involving thiazole derivatives. Various methods have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has indicated that thiazole derivatives possess anticancer properties. A study demonstrated that related compounds exhibited antiproliferative effects on human tumor cell lines with IC50 values in the nanomolar range. The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MCF-7 (Breast Cancer) | 2.3 | Apoptosis induction |
| Thiazole B | HeLa (Cervical Cancer) | 1.5 | Cell cycle arrest |
| Thiazole C | A549 (Lung Cancer) | 0.9 | ROS generation |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of thiazole compounds on breast cancer cell lines (MCF-7), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound showed an IC50 value of approximately 2.3 µM after 48 hours of exposure.
Q & A
Basic: What experimental methodologies are recommended for synthesizing 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde?
Answer:
The synthesis typically involves a multi-step approach:
Cycloheptene precursor preparation : Start with cycloheptene derivatives, functionalized with sulfur and nitrogen groups via thiazole ring formation.
Aldehyde introduction : Use Vilsmeier-Haack formylation or oxidation of a methyl group (e.g., using MnO₂ or SeO₂) to introduce the carbaldehyde moiety.
Optimization via DOE : Apply a fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. For example, a 2³ factorial design can reduce the number of experiments while isolating interactions between variables .
Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error experimentation .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is essential:
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the cycloheptane-thiazole fusion and aldehyde proton resonance (δ ~9.5–10.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) should match the theoretical molecular ion ([M+H]+ or [M+Na]+) within 5 ppm error .
- Elemental analysis : Verify C, H, N, and S content with ≤0.3% deviation from calculated values .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in a polar aprotic solvent (e.g., DMSO) and resolve the crystal structure .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Basic: What are the stability considerations for this compound under varying experimental conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for similar thiazole derivatives).
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group .
- pH-dependent reactivity : Test stability in acidic (pH <3) and basic (pH >10) conditions via HPLC monitoring; the aldehyde group may undergo hydration or nucleophilic attack .
Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?
Answer:
Mechanistic reinvestigation :
- Use deuterium labeling or -tracking to identify intermediates.
- Conduct in-situ IR or Raman spectroscopy to detect transient species .
Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish systematic errors from intrinsic reaction variability .
Cross-method comparison : Validate results using alternative techniques (e.g., comparing GC-MS vs. LC-MS data for byproduct identification) .
Advanced: What computational strategies are effective for predicting the compound’s interactions in biological systems?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes with thiazole-binding pockets).
MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) via QSAR models in platforms like SwissADME .
Advanced: How can researchers optimize reaction conditions for scale-up while maintaining enantiomeric purity?
Answer:
Kinetic vs. thermodynamic control : Use Eyring plots to determine the temperature regime favoring enantioselective pathways .
Continuous flow systems : Implement microreactors with immobilized chiral catalysts (e.g., Proline derivatives) to enhance reproducibility and reduce racemization .
In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of enantiomeric excess (ee) .
Advanced: What methodologies address discrepancies between theoretical and experimental spectroscopic data?
Answer:
Solvent effect modeling : Recalculate NMR chemical shifts using COSMO-RS to account for solvent polarity and hydrogen bonding .
Vibrational analysis : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., using Gaussian 16) to identify misassignments .
Error source triangulation : Cross-check synthesis protocols (e.g., purity of starting materials, inert atmosphere integrity) to rule out experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

